

In-Depth Technical Guide: Solubility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

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Compound of Interest

Compound Name: **1-(Cyclopropylcarbonyl)piperazine**

Cat. No.: **B3024915**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride (CAS RN: 1021298-67-8). While specific quantitative solubility data for this compound is not readily available in the public domain, this document summarizes its known physicochemical properties and presents a detailed, generalized experimental protocol for determining its aqueous solubility. Furthermore, this guide outlines a suitable analytical methodology for quantification and includes a workflow diagram for the experimental procedure to aid researchers in their drug development and formulation efforts.

Introduction

1-(Cyclopropylcarbonyl)piperazine hydrochloride is a piperazine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Understanding its solubility is crucial for its application in drug discovery and development, as solubility significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary methodological framework for its determination.

Physicochemical Properties

While quantitative solubility data remains elusive, several key physicochemical properties of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride have been reported. These are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ ClN ₂ O	[2]
Molecular Weight	190.67 g/mol	[2]
Appearance	White to orange to green powder to crystal	[3]
Melting Point	175-179 °C	[3]
Qualitative Water Solubility	Soluble in water	[3][4]
Storage Temperature	Room Temperature, in an inert atmosphere	[3]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for **1-(Cyclopropylcarbonyl)piperazine** hydrochloride.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

3.2. Materials and Equipment

- **1-(Cyclopropylcarbonyl)piperazine** hydrochloride

- Purified water (or other relevant aqueous buffers)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- Syringes
- Autosampler vials
- High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

3.3. Procedure

- Preparation of the Slurry: Accurately weigh an excess amount of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride and add it to a known volume of the desired solvent (e.g., 10 mL of purified water) in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.^[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
- Dilute the filtered sample with the solvent as necessary to bring the concentration within the calibration range of the analytical method.
- Quantitative Analysis: Analyze the concentration of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
- Data Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Analytical Methodology for Quantification

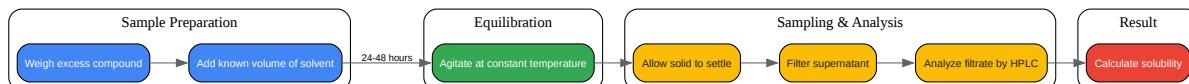
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of piperazine derivatives.

4.1. Suggested HPLC-UV Method

- Column: A C18 reversed-phase column is often suitable for the separation of piperazine derivatives.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be used. The exact composition may need to be optimized.
- Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride. If the compound lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed.[7]
- Quantification: A calibration curve should be prepared using standard solutions of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride of known concentrations. The concentration of the compound in the experimental samples can then be determined by interpolation from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for **1-(Cyclopropylcarbonyl)piperazine** hydrochloride is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and employing a suitable analytical technique such as HPLC-UV, researchers can accurately determine the aqueous solubility of this important pharmaceutical intermediate. This information is invaluable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.

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